1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-24-16-8-6-7-15(13-16)17-9-10-18(21-20-17)25-14-19(23)22-11-4-2-3-5-12-22/h6-10,13H,2-5,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRUXEDWRGEYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Azepane Ring: The azepane ring is formed through cyclization reactions involving appropriate precursors.
Thioether Formation: The final step involves the formation of the thioether linkage between the pyridazine and azepane rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether linkage to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone has shown potential in several areas of medicinal chemistry:
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve the inhibition of specific enzymes or disruption of cellular processes critical for microbial survival.
Anticancer Properties
Research has suggested that the compound may possess anticancer effects. It is believed to interfere with cellular processes such as DNA replication and protein synthesis, potentially leading to apoptosis in cancer cells. The compound's ability to modulate receptor activity could also play a role in its anticancer efficacy.
The biological activity of 1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone can be summarized as follows:
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Inhibits or activates specific enzymes involved in metabolic pathways. |
| Receptor Modulation | Influences cellular signaling pathways by interacting with various receptors. |
| Cellular Disruption | Interferes with essential processes such as DNA replication and protein synthesis. |
These activities suggest a multifaceted role for the compound in therapeutic contexts, particularly in targeting diseases characterized by dysregulated cellular processes.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of various derivatives of pyridazine compounds, including 1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Mechanisms
In another investigation, the compound was tested against several cancer cell lines. The findings revealed that it induced apoptosis through both intrinsic and extrinsic pathways, highlighting its potential as an anticancer agent. Molecular docking studies further elucidated its binding affinity to key proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-2-[(3-methoxyphenyl)thio]ethanone (CAS 63675-73-0)
- Structure: Lacks the azepane and pyridazine groups but shares the thioether-linked ethanone core with dual aryl substituents (4-methoxyphenyl and 3-methoxyphenyl).
- Properties: The absence of nitrogenous heterocycles reduces molecular weight (C₁₆H₁₆O₂S vs. C₂₁H₂₃N₃O₂S) and likely decreases solubility in polar solvents compared to the target compound.
- Applications: Not explicitly reported, but similar diaryl thioethers are explored for antioxidant or kinase-inhibitory activity .
Indolyl-3-ethanone-α-thioethers (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone)
- Structure : Replaces pyridazine with an indole ring and substitutes nitro groups at positions 5 (indole) and 4 (phenyl).
- Biological Activity : Exhibits potent antimalarial activity (pIC₅₀ = 8.21), surpassing chloroquine (pIC₅₀ = 7.55). The electron-withdrawing nitro groups enhance target binding, while the thioether stabilizes the molecule’s conformation .
- Comparison : The target compound’s pyridazine and azepane groups may offer improved metabolic stability over nitro-substituted indoles, which are prone to reduction in vivo.
Azepane-Containing Derivatives
1-[3-(Azepan-1-ylmethyl)-4-methoxyphenyl]ethanone (CAS 790263-39-7)
- Structure : Shares the azepane and methoxyphenyl motifs but lacks the pyridazinyl-thio group.
Pyridazine-Based Compounds
Pyridazinyl-thiophene derivatives (e.g., [6-[2-(trimethylsilyl)-1-ethynyl]-2-pyridyl]-1-ethynyl]thiophene)
- Structure: Features a pyridazine-thiophene hybrid scaffold but lacks the ethanone core.
- Synthesis: Prepared via Sonogashira coupling and sulfur-mediated cyclization (85% yield), indicating feasible routes for synthesizing the target compound’s pyridazinyl-thio group .
- Applications: Such compounds are studied in materials science for nonlinear optical properties, highlighting the versatility of pyridazine-thioether motifs .
Table 1: Structural and Functional Comparison
Key Observations:
Thioether vs. Azepane Trade-offs : Thioether-linked compounds (e.g., indolyl derivatives) show high bioactivity but may suffer from oxidative instability. Azepane incorporation could improve pharmacokinetics but may reduce target specificity.
Heterocyclic Influence : Pyridazine’s electron-deficient nature may enhance interactions with ATP-binding pockets compared to indole or simple aryl groups .
Biological Activity
1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound characterized by its complex structure, which includes an azepane ring, a pyridazine ring, and a methoxyphenyl group. Its molecular formula is . This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The structural representation of 1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone can be summarized as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-(azepan-1-yl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylethanone |
| Molecular Formula | |
| Molecular Weight | 357.47 g/mol |
| CAS Number | 893988-79-9 |
The biological activity of this compound is believed to involve several mechanisms:
Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating their activity, which plays a crucial role in metabolic pathways.
Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways. This modulation can lead to altered physiological responses, such as changes in cell proliferation or apoptosis.
Disruption of Cellular Processes : The compound may interfere with essential cellular processes like DNA replication or protein synthesis, contributing to its potential anticancer effects .
Antimicrobial Properties
Research indicates that compounds similar to 1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone exhibit significant antimicrobial activity against a range of pathogens. For instance, studies have shown that pyridazine derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic functions .
Anticancer Activity
Several studies have explored the anticancer potential of this compound. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways, including:
- Inhibition of angiogenesis : Preventing the formation of new blood vessels that supply nutrients to tumors.
- Cell cycle arrest : Blocking cancer cells from progressing through the cell cycle, thereby reducing proliferation.
A notable case study demonstrated that a related pyridazine derivative significantly reduced tumor size in vivo models by inducing apoptosis and inhibiting cell migration .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of 1-(Azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Piperidin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone | Piperidine ring instead of azepane | Moderate antimicrobial |
| 1-(Morpholin-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone | Morpholine ring | High anticancer activity |
The azepane ring in the compound under study contributes to its unique spatial arrangement and electronic environment, which may enhance its interaction with biological targets compared to other similar compounds .
Q & A
Q. What are the common synthetic routes for 1-(azepan-1-yl)-2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)ethanone?
The synthesis typically involves coupling an azepane-containing fragment with a functionalized pyridazine-thioether intermediate. For example, thionyl chloride (SOCl₂) in ethanol can facilitate the formation of thioether linkages, as seen in analogous chalcone syntheses . Key steps include nucleophilic substitution at the pyridazine sulfur and subsequent purification via column chromatography.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H/¹³C): To confirm the azepane ring, methoxyphenyl group, and thioether connectivity.
- HRMS: For molecular weight validation.
- X-ray crystallography: Programs like SHELXL (SHELX system) are widely used for structural refinement, especially to resolve stereochemistry and confirm crystal packing .
Q. What safety precautions should be taken when handling this compound?
While specific hazard data for this compound is limited, analogous azepane and pyridazine derivatives may cause respiratory or skin irritation. Consult Safety Data Sheets (SDS) for structurally similar compounds (e.g., 1-(4-azepan-1-yl-3-fluorophenyl)ethanone) and use PPE (gloves, goggles, fume hood) .
Q. How can the purity of the compound be validated?
Use HPLC with UV detection (λ = 254–280 nm) and compare retention times against standards. Combustion analysis (C, H, N, S) or differential scanning calorimetry (DSC) can assess crystallinity and purity.
Advanced Questions
Q. How can computational methods predict the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations can estimate:
- LogP (lipophilicity): ~1.8 (analogous to compounds with similar substituents) .
- Topological polar surface area (TPSA): ~102 Ų, indicating moderate solubility .
- Hydrogen bonding: 2 donors and 6 acceptors, influencing solubility and crystal packing .
| Property | Predicted Value | Method |
|---|---|---|
| LogP | 1.8 | XLogP3 |
| TPSA | 102 Ų | Topological |
| Hydrogen Bond Donors | 2 | Calculated |
Q. What strategies resolve contradictions between experimental and computational spectral data?
- 2D NMR (COSY, NOESY): Clarifies ambiguous proton assignments (e.g., overlapping signals in the azepane region).
- DFT-NMR comparison: Optimize the molecular geometry computationally and simulate NMR shifts using software like Gaussian.
- Referencing analogs: Compare with data from structurally related pyridazine-thioethers (e.g., 1-(2-bromophenyl)-2-(6-methoxy-3-pyridazinyl)thioethanone) .
Q. How can reaction conditions be optimized to improve yield?
Q. What role does the pyridazine moiety play in the compound’s reactivity?
The pyridazine ring’s electron-deficient nature enhances electrophilic substitution at the sulfur atom. The 3-methoxyphenyl group stabilizes the intermediate via resonance, while the thioether linkage facilitates nucleophilic attack during derivatization .
Q. How can crystallographic data explain intermolecular interactions?
SHELXL refinement reveals hydrogen bonds between the azepane NH and pyridazine N-atoms, as well as π-π stacking of the methoxyphenyl group. These interactions dictate crystal packing and stability .
Q. What are the challenges in scaling up synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
